3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[321]oct-2-ene is a heterocyclic compound that features an imidazole ring fused with a bicyclic octene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a bicyclic ketone in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
8-Azabicyclo[3.2.1]octane: A bicyclic compound that shares the core structure but lacks the imidazole ring.
Imidazole N-oxides: Oxidized derivatives of imidazole with different reactivity and properties.
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its fused heterocyclic structure, which combines the properties of both imidazole and bicyclic octene. This dual nature allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKBKHCEBMFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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